molecular formula C19H24ClNO B1389372 N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline CAS No. 1040684-30-7

N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline

Cat. No.: B1389372
CAS No.: 1040684-30-7
M. Wt: 317.9 g/mol
InChI Key: RXORGURDTMUWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.85. This compound is used in various biochemical and proteomics research applications .

Preparation Methods

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with 2-(4-(tert-butyl)phenoxy)propyl bromide under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. .

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline can be compared with other similar compounds, such as:

  • N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-fluoroaniline
  • N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-bromoaniline
  • N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-iodoaniline

These compounds share a similar structure but differ in the halogen atom attached to the aniline ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for various research applications .

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-14(13-21-17-9-7-16(20)8-10-17)22-18-11-5-15(6-12-18)19(2,3)4/h5-12,14,21H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORGURDTMUWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.